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molecular formula C10H14O3 B8298628 Tert-butyl 5-methyl-2-furanecarboxylate

Tert-butyl 5-methyl-2-furanecarboxylate

Cat. No. B8298628
M. Wt: 182.22 g/mol
InChI Key: OTRXNVAXLQLSFI-UHFFFAOYSA-N
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Patent
US08486970B2

Procedure details

A mixture of 5.05 g of 5-methyl-2-furanecarboxylic acid, 7.14 g of CDI, and 40 mL of DMF was stirred at 50° C. for 2 hours. To the reaction solution were added 6.71 g of DBU and 6.53 g of 2-methyl-2-propanol at room temperature, followed by stirring at 50° C. for 48 hours. The reaction solution was concentrated under reduced pressure, and the obtained residue was diluted with diethyl ether and washed with a 5% aqueous ammonium chloride solution, a saturated aqueous sodium hydrogen carbonate solution, and then a saturated aqueous sodium chloride solution in this order. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate) to obtain 2.82 g of tert-butyl 5-methyl-2-furanecarboxylate as a yellow oily substance.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
6.71 g
Type
reactant
Reaction Step Two
Quantity
6.53 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH:10]1N=CN(C(N2C=NC=C2)=O)C=1.CN(C=O)C.[CH2:27]1[CH2:37][CH2:36]N2C(=NCCC2)CC1>CC(O)(C)C>[CH3:1][C:2]1[O:6][C:5]([C:7]([O:9][C:37]([CH3:27])([CH3:10])[CH3:36])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
CC1=CC=C(O1)C(=O)O
Name
Quantity
7.14 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.71 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
6.53 g
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 50° C. for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was diluted with diethyl ether
WASH
Type
WASH
Details
washed with a 5% aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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